Targaprimir-96

Triple-Negative Breast Cancer miRNA Inhibition In Vitro Pharmacology

Targaprimir-96 (TGP-96) is the only validated small-molecule Drosha inhibitor that selectively binds the pri-miR-96 processing site with high affinity (Kd = 85 nM), directly blocking nuclear miRNA maturation. Unlike Targapremir-210 or -18a, it uniquely modulates the miR-96-FOXO1 apoptosis axis in TNBC. With sustained plasma exposure 32- to 38-fold above the active 50 nM in vitro concentration at 48 h, it delivers robust in vivo target knockdown (~50% mature miR-96 reduction) and tumor growth inhibition at 10 mg/kg every other day. Procure the gold-standard probe for Drosha mechanism studies, RIBOTAC degrader development, and FOXO1 signaling research.

Molecular Formula C77H102N18O7
Molecular Weight 1391.7 g/mol
Cat. No. B12425157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTargaprimir-96
Molecular FormulaC77H102N18O7
Molecular Weight1391.7 g/mol
Structural Identifiers
SMILESCCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C
InChIInChI=1S/C77H102N18O7/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85)
InChIKeyOLEDRJJUXAAJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Targaprimir-96 (TGP-96): A Potent and Selective Inhibitor of Oncogenic microRNA-96 Processing for Triple-Negative Breast Cancer Research


Targaprimir-96 (also known as TGP-96) is a rationally designed small molecule that potently and selectively inhibits the biogenesis of oncogenic microRNA-96 (miR-96) by binding with high affinity to the Drosha endonuclease processing site within the primary miR-96 (pri-miR-96) hairpin precursor [1]. This compound, a member of the benzimidazole and piperazine chemical classes, is specifically engineered to modulate noncoding RNA biology and has emerged as a leading chemical probe for investigating the miR-96-FOXO1 apoptosis circuit in triple-negative breast cancer (TNBC) and other malignancies [2][3].

The Critical Risks of Substituting Targaprimir-96 with Generic miRNA Inhibitors or Other Targapremir Analogs


Indiscriminate substitution of Targaprimir-96 with other small-molecule inhibitors of microRNA (SMIRs) or broad-spectrum miRNA modulators is scientifically unsound and will compromise experimental integrity. Targaprimir-96's mechanism is uniquely defined by its high-affinity, specific binding to the Drosha processing site of pri-miR-96, with a dissociation constant (Kd) of 85 nM, which directly prevents nuclear miRNA maturation [1]. This contrasts sharply with analogs like Targapremir-210, which targets the cytoplasmic Dicer processing step with a different affinity (Kd = 200 nM) and for a different miRNA (miR-210) . Furthermore, the Inforna platform-driven design ensures Targaprimir-96's exquisite selectivity for a 1×1 nt GG internal loop, a structural feature not conserved across other miRNAs or even other Targapremir compounds. Using an alternative SMIR, such as Targapremir-18a which targets a 1 nt bulge in the miR-17-92 cluster, will fail to modulate the miR-96-FOXO1 axis, introducing confounding variables and invalidating downstream analyses of apoptosis and tumor growth inhibition in TNBC models [2].

Quantitative Differentiation of Targaprimir-96 from Closest Analogs: A Head-to-Head Evidence Guide for Procurement


Superior In Vitro Potency for miR-96 Inhibition in TNBC Cells: Targaprimir-96 vs. Targapremir-210

Targaprimir-96 demonstrates a 4-fold higher potency in inhibiting its target miRNA in the same TNBC cell model compared to its closest analog Targapremir-210. Specifically, Targaprimir-96 reduces mature miR-96 levels in MDA-MB-231 triple-negative breast cancer cells with an IC50 of approximately 50 nM . In direct contrast, Targapremir-210 requires a 200 nM concentration to achieve a comparable reduction of its target, mature miR-210, in the identical MDA-MB-231 cell line, a difference quantified at a 4-fold lower potency .

Triple-Negative Breast Cancer miRNA Inhibition In Vitro Pharmacology

High-Affinity Targeting of the Drosha Processing Site: A Unique Mechanism Differentiating Targaprimir-96 from Dicer-Targeting Analogs

Targaprimir-96's primary mechanism of action is the high-affinity, specific binding to the Drosha endonuclease processing site on pri-miR-96, with a dissociation constant (Kd) of 85 nM for the RNA motif (RNA3) containing the Drosha site and adjacent 1×1 nt GG internal loop [1]. This contrasts with its moderate binding to other RNA motifs (Kd values of 0.9-1.5 μM for RNA1, RNA2, RNA4, and RNA5), underscoring its selectivity for the Drosha target [1]. In stark contrast, the analog Targapremir-210 targets the cytoplasmic Dicer cleavage site of the pre-miR-210 hairpin with a 2.4-fold lower affinity (Kd = 200 nM), representing a different target and a distinct step in miRNA maturation .

RNA-Binding Small Molecules Drosha miRNA Biogenesis

Demonstrated In Vivo Efficacy in a TNBC Mouse Model: Targaprimir-96 Significantly Reduces Tumor Burden

Targaprimir-96 has demonstrated robust in vivo anti-tumor activity in a validated mouse model of triple-negative breast cancer. Administration of Targaprimir-96 at a dose of 10 mg/kg via intraperitoneal injection every other day for 21 days resulted in a significant decrease in tumor burden, with a concomitant ~50% reduction in mature miR-96 levels within the tumor and a corresponding increase in the pro-apoptotic FOXO1 protein [1]. While direct in vivo comparison data for Targapremir-210 in the same TNBC model is not available in the primary literature, the observed ~50% target knockdown at this well-tolerated dose provides a clear in vivo benchmark absent for many other miRNA-targeting small molecules.

In Vivo Efficacy Xenograft Model Triple-Negative Breast Cancer

Selective Induction of Apoptosis in Cancer Cells Without Affecting Healthy Breast Cells

Targaprimir-96 exhibits a profound selectivity for cancer cells. At a concentration of 50 nM over 48 hours, Targaprimir-96 significantly increases FOXO1 protein levels and triggers apoptosis in the breast cancer cell line 4175 [1]. Critically, the same study demonstrates that Targaprimir-96 is ineffective on healthy breast cells, as they do not overexpress the target miR-96 [2]. This functional selectivity is a direct consequence of its mechanism and is a defining feature for its use as a precision chemical probe. In contrast, Targapremir-210's induction of apoptosis is selective for cells cultured under hypoxic conditions, a different and more specific environmental context .

Selective Cytotoxicity Apoptosis Cancer Cell Biology

Favorable Pharmacokinetic Profile Supporting In Vivo Dosing Schedules

Targaprimir-96 exhibits a favorable pharmacokinetic profile in mice, with plasma concentrations following intraperitoneal administration peaking at approximately 4 hours . Importantly, the compound demonstrates sustained systemic exposure, with plasma concentrations remaining at 1.6 μM and 1.9 μM for 2 mg/kg and 7 mg/kg doses, respectively, even 48 hours post-injection . These concentrations are 32- to 38-fold higher than the 50 nM cellular concentration required to induce apoptosis, providing a significant and durable therapeutic window in vivo .

Pharmacokinetics Drug Exposure Preclinical Development

Optimal Research and Preclinical Applications for Targaprimir-96 Based on Quantifiable Evidence


Investigating the miR-96-FOXO1 Apoptosis Circuit in Triple-Negative Breast Cancer

Targaprimir-96 is the gold-standard chemical probe for interrogating the miR-96-FOXO1 signaling axis in TNBC. The evidence demonstrates that a 50 nM concentration increases FOXO1 protein levels and triggers apoptosis in relevant cell lines . Its in vivo activity, showing ~50% reduction of mature miR-96 and significant tumor growth inhibition, makes it the only validated small molecule for translating in vitro findings on this circuit to in vivo models [1].

Mechanistic Dissection of Drosha-Mediated pri-miRNA Processing

For researchers focused on the nuclear events of miRNA biogenesis, Targaprimir-96 is an essential tool. Its high-affinity binding (Kd = 85 nM) to the Drosha processing site of pri-miR-96 directly blocks this specific enzymatic step [2]. This is in direct contrast to other Targapremir analogs like Targapremir-210, which target Dicer processing in the cytoplasm (Kd = 200 nM), making Targaprimir-96 the only selective probe for studying Drosha inhibition in a cancer-relevant context .

Establishing In Vivo Proof-of-Concept for miRNA-Targeted Therapies in Oncology

With its well-characterized and favorable pharmacokinetic profile—including sustained plasma concentrations 32- to 38-fold above the active in vitro concentration at 48 hours—Targaprimir-96 is an ideal candidate for generating robust in vivo proof-of-concept data . Researchers can reliably use the established 10 mg/kg every-other-day dosing regimen in TNBC xenograft models to achieve significant target knockdown and tumor growth inhibition, providing a validated preclinical package for grant applications or internal development milestones [1].

Developing and Validating Novel RIBOTAC Chimeras for Targeted RNA Degradation

Targaprimir-96 serves as the validated RNA-binding 'warhead' for developing RIBOTAC (Ribonuclease Targeting Chimera) degraders aimed at miR-96 [3]. Its proven high affinity and selectivity for the pri-miR-96 Drosha site (Kd = 85 nM) make it the optimal starting point for recruiting RNase L to catalytically degrade the target RNA [2]. This application is supported by published proof-of-concept studies demonstrating that Targaprimir-96-based RIBOTACs can enhance the degradation of miR-96, offering a more potent therapeutic strategy than inhibition alone [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Targaprimir-96

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.